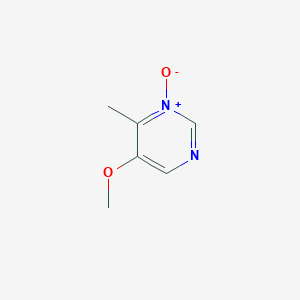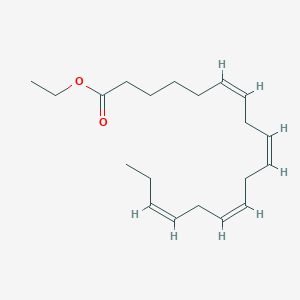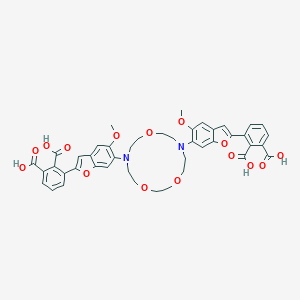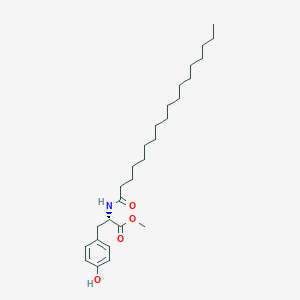
1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid is a peptidomimetic that inhibits the enzyme tyrosinase, which is involved in the synthesis of melanin . Its molecular weight is 209.2 g/mol .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(2-furoyl)proline . The InChI code is1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) . The compound has a formal charge of -1 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.2 g/mol . It has a topological polar surface area of 73.6 Ų and a complexity of 273 . The compound is a powder that can be stored at room temperature .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is part of the structure of “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Hypoxia-Inducible Factor Activation
Furan- and thiophene-2-carbonyl amino acid derivatives, which include “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid”, have been shown to activate hypoxia-inducible factor (HIF) via inhibition of factor inhibiting HIF-1 (FIH-1) . This could have potential applications in the treatment of conditions related to hypoxia, or low oxygen levels.
Biological Activity Modulation
The different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This means that “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid” could potentially be used to modulate the activity of certain biological targets.
4. Detoxification and Clearance of Foreign Toxic Substances The design of new molecules started by studying the binding conformation of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Mechanism of Action
properties
IUPAC Name |
1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKHSTWTJLFRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

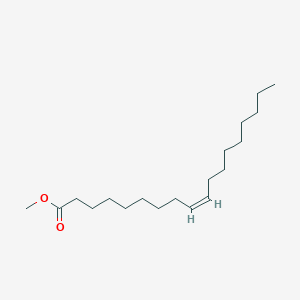
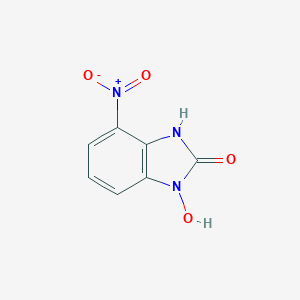

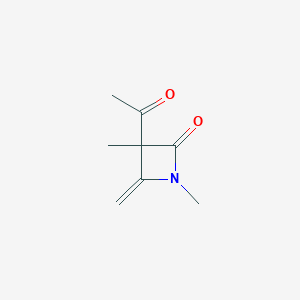

![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
